molecular formula C13H19NO3S B14835979 2-Tert-butyl-6-cyclopropoxybenzenesulfonamide

2-Tert-butyl-6-cyclopropoxybenzenesulfonamide

Katalognummer: B14835979
Molekulargewicht: 269.36 g/mol
InChI-Schlüssel: GWSZRCOTZCKGLZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Tert-butyl-6-cyclopropoxybenzenesulfonamide is a chemical compound with the molecular formula C13H19NO3S and a molecular weight of 269.36 g/mol . It is known for its unique structure, which includes a tert-butyl group, a cyclopropoxy group, and a benzenesulfonamide moiety. This compound is used in various scientific research applications due to its distinctive chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butyl-6-cyclopropoxybenzenesulfonamide typically involves the reaction of 2-tert-butyl-6-hydroxybenzenesulfonamide with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Analyse Chemischer Reaktionen

Types of Reactions

2-Tert-butyl-6-cyclopropoxybenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Cyclopropyl bromide in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzenesulfonamide moiety.

    Reduction: Reduced forms of the sulfonamide group.

    Substitution: Substituted derivatives with various functional groups replacing the cyclopropoxy group.

Wissenschaftliche Forschungsanwendungen

2-Tert-butyl-6-cyclopropoxybenzenesulfonamide is utilized in several scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a pharmacophore in drug design.

    Industry: Employed in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Tert-butyl-6-cyclopropoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Tert-butyl-6-cyclopropoxybenzenesulfonamide is unique due to its combination of a tert-butyl group, a cyclopropoxy group, and a benzenesulfonamide moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for specific research applications that similar compounds may not fulfill.

Eigenschaften

Molekularformel

C13H19NO3S

Molekulargewicht

269.36 g/mol

IUPAC-Name

2-tert-butyl-6-cyclopropyloxybenzenesulfonamide

InChI

InChI=1S/C13H19NO3S/c1-13(2,3)10-5-4-6-11(17-9-7-8-9)12(10)18(14,15)16/h4-6,9H,7-8H2,1-3H3,(H2,14,15,16)

InChI-Schlüssel

GWSZRCOTZCKGLZ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C1=C(C(=CC=C1)OC2CC2)S(=O)(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.